molecular formula C18H23FN4OS B4572090 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Cat. No.: B4572090
M. Wt: 362.5 g/mol
InChI Key: BVSWAYXKRJXUMS-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and a suitable halogenated precursor.

    Coupling Reactions: The final step involves coupling the thiazole and piperazine derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biology: It may serve as a probe to study receptor-ligand interactions in biological systems.

    Industry: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The thiazole and piperazine rings are known to interact with biological macromolecules, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]propanamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-bromophenyl)piperazin-1-yl]propanamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4OS/c1-12-14(3)25-18(20-12)21-17(24)13(2)22-8-10-23(11-9-22)16-7-5-4-6-15(16)19/h4-7,13H,8-11H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSWAYXKRJXUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

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